L-Tyrosine-1-13C is a stable isotope-labeled form of the amino acid L-Tyrosine, where one of the carbon atoms in the aromatic ring is replaced by the carbon-13 isotope. L-Tyrosine itself is a non-essential amino acid that plays a critical role in protein synthesis and serves as a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The incorporation of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, to study metabolic pathways and biochemical processes involving this amino acid.
The mechanism of action of L-Tyrosine-1-13C is primarily related to its role as a tracer molecule. The ¹³C enrichment allows researchers to monitor the incorporation and metabolism of L-tyrosine in various biological systems. For instance, it can be used to study:
L-Tyrosine exhibits several biological activities:
L-Tyrosine-1-13C can be synthesized through several methods:
L-Tyrosine-1-13C has various applications:
Interaction studies involving L-Tyrosine-1-13C focus on its role in metabolic pathways and its effects on neurotransmitter levels. These studies often utilize techniques such as:
These studies contribute significantly to understanding disorders related to neurotransmitter imbalances and potential therapeutic interventions.
L-Tyrosine shares structural similarities with several other amino acids and compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Phenylalanine | Aromatic ring | Precursor to L-Tyrosine; essential amino acid |
L-DOPA | Hydroxylated phenyl | Direct precursor to dopamine |
3-Hydroxytyrosine | Hydroxylated | Antioxidant properties; found in olive oil |
N-Acetyl-L-Tyrosine | Acetylated form | Enhanced solubility; used in dietary supplements |
L-Tyrosine stands out due to its dual role as both a precursor for neurotransmitters and its involvement in protein synthesis, making it crucial for both metabolic processes and physiological functions .
The chemical synthesis of L-Tyrosine-1-13C requires careful selection and modification of carbon-13 labeled precursors to achieve specific isotopic labeling at the carboxyl carbon position [5]. The most commonly employed precursor for the synthesis of carbon-13 labeled tyrosine involves the use of labeled malonic acid derivatives, particularly [2-13C]-malonic acid, which serves as the carbon source for the carboxyl group [7]. This approach has been demonstrated in the synthesis of ring-labeled tyrosine isotopomers, where [2-13C]-malonic acid is converted through a six-step synthetic route involving silver salt formation and subsequent chemical transformations [7].
Alternative precursor strategies involve the use of labeled phenolic compounds, such as [1-13C]phenol, which can be incorporated into tyrosine synthesis through enzymatic coupling reactions [6]. The selection of appropriate precursors must consider the desired labeling position, synthetic accessibility, and compatibility with subsequent reaction conditions [6]. Phenol-based precursors offer advantages in terms of direct incorporation into the aromatic ring system, though achieving specific labeling at the carboxyl carbon requires additional synthetic manipulations [6].
The modification of precursor molecules often involves the incorporation of protecting groups to prevent unwanted side reactions during the synthesis process [7]. These modifications are particularly important when working with reactive intermediates such as malonic acid derivatives, which require stabilization through ester formation or metal salt complexation [7]. The choice of precursor modification strategy directly impacts the overall yield and isotopic purity of the final L-Tyrosine-1-13C product [7].
Stereoselective synthesis of L-Tyrosine-1-13C is critical for obtaining the biologically active L-enantiomer with high optical purity [12]. The stereoselective formation of the amino acid backbone typically employs asymmetric synthesis methodologies that ensure the correct stereochemical configuration at the alpha-carbon center [12]. One established approach involves the use of chiral auxiliaries or asymmetric catalysis to direct the stereochemical outcome of key bond-forming reactions [12].
The Strecker synthesis represents a classical method for amino acid preparation, though its application to isotopically labeled tyrosine requires modifications to incorporate the carbon-13 label at the desired position [12]. Modern stereoselective approaches often employ asymmetric alkylation reactions using chiral enolate chemistry or asymmetric hydrogenation of dehydroamino acid precursors [12]. These methodologies can achieve enantiomeric excesses exceeding 95% when properly optimized [12].
Enzymatic resolution of racemic precursors provides an alternative stereoselective approach, particularly when combined with chemical synthesis steps [12]. This methodology involves the preparation of racemic intermediates followed by enzymatic resolution using stereoselective enzymes such as aminotransferases or deacylases [12]. The enzymatic resolution approach offers high stereoselectivity but may result in theoretical maximum yields of 50% due to the disposal of the unwanted enantiomer [12].
Protection and deprotection strategies are essential components of L-Tyrosine-1-13C synthesis, particularly for managing the reactivity of the phenolic hydroxyl group and the amino acid functionality [40] [41] [42]. The phenolic hydroxyl group of tyrosine requires protection during synthetic manipulations to prevent oxidation and unwanted coupling reactions [40]. Common protecting groups for the tyrosine phenol include tert-butyl, benzyl, and trityl derivatives, each offering different stability profiles and deprotection conditions [40].
The fluorenylmethoxycarbonyl (Fmoc) protecting group is frequently employed for amino protection due to its compatibility with solid-phase synthesis methodologies and mild deprotection conditions using piperidine [40]. For carboxyl protection, tert-butyl esters are commonly used as they can be removed under acidic conditions without affecting other protecting groups [40]. The dimethylphosphinyl (Dmp) group represents a specialized protecting group for tyrosine that offers resistance to trifluoroacetic acid and hydrogenolysis conditions [42].
Orthogonal protection strategies are particularly important when multiple functional groups require temporary protection [40]. The Fmoc/tert-butyl combination provides an orthogonal pair where Fmoc groups are removed under basic conditions while tert-butyl groups are cleaved under acidic conditions [40]. Deprotection protocols must be carefully optimized to avoid racemization of the amino acid center and to minimize loss of isotopic label [40] [43].
Protecting Group | Functional Group | Deprotection Conditions | Stability |
---|---|---|---|
Fmoc | Amino | 20% piperidine/DMF | Base labile |
tert-Butyl | Carboxyl/Phenol | 95% TFA | Acid labile |
Benzyl | Phenol | Hydrogenolysis | H2/Pd stable |
Trityl | Phenol | 1% TFA/DCM | Mild acid labile |
Dmp | Phenol | Fluoride ion | TFA resistant |
Enzyme-catalyzed reactions provide highly selective methods for the synthesis of L-Tyrosine-1-13C with excellent stereochemical control [13] [16] [17]. Tyrosine phenol lyase (beta-tyrosinase) represents the most significant enzyme for tyrosine synthesis, catalyzing the condensation of phenol, pyruvate, and ammonia to form L-tyrosine [13] [21]. This enzyme exhibits broad substrate specificity and can accept carbon-13 labeled precursors, making it suitable for isotopic labeling applications [13] [21].
The enzymatic synthesis using tyrosine phenol lyase from Erwinia herbicola has been successfully applied to produce gram quantities of labeled tyrosine without isotopic dilution [21]. The reaction requires immobilized enzyme preparations to maintain stability under the reaction conditions, which typically involve elevated concentrations of phenol that would be inhibitory to free enzymes [21]. The enzyme-catalyzed reaction proceeds through a pyridoxal phosphate-dependent mechanism that ensures high stereoselectivity for the L-enantiomer [21].
Phenylalanine dehydrogenase offers an alternative enzymatic route through the reductive amination of hydroxyphenylpyruvate using carbon-13 labeled ammonia sources [13]. This enzyme catalyzes the reversible reaction between aromatic alpha-keto acids and ammonia in the presence of NADH as a reducing agent [13]. The enzymatic approach provides excellent atom economy and minimal waste generation compared to chemical synthesis methods [13].
Tyrosinases represent another class of enzymes useful for tyrosine synthesis, particularly through the hydroxylation of phenylalanine precursors [16] [17]. Recombinant tyrosinases from various bacterial sources, including Candidatus nitrosopumilus, Ralstonia solanacearum, and Bacillus megaterium, have been employed for the selective hydroxylation of aromatic amino acids [16]. These enzymes can convert L-phenylalanine to L-tyrosine with high efficiency when properly expressed and purified [16].
Coupled enzymatic systems offer enhanced efficiency and productivity for L-Tyrosine-1-13C synthesis by combining multiple enzymatic transformations in a single reaction vessel [16] [19]. The integration of tyrosinase-catalyzed hydroxylation with subsequent enzymatic modifications provides access to complex tyrosine derivatives [16]. These cascade reactions eliminate the need for intermediate isolation and purification steps, thereby improving overall process efficiency [16].
One effective coupled system involves the combination of tyrosine decarboxylase with chemical reductive amination for the continuous synthesis of tyrosine derivatives [19]. The immobilized tyrosine decarboxylase from Lactobacillus brevis catalyzes the decarboxylation of tyrosine to tyramine, which can then undergo further chemical modification [19]. This approach has been successfully implemented in continuous flow systems with residence times of less than five minutes [19].
The coupling of aminotransferase enzymes with tyrosine biosynthetic pathways provides another valuable approach for isotopic labeling [24]. Aromatic amino acid aminotransferases can catalyze the transamination of hydroxyphenylpyruvate with various amino donors, including carbon-13 labeled amino acids [24]. This methodology allows for the incorporation of isotopic labels from readily available labeled amino acid precursors [24].
Cell-free protein synthesis systems offer sophisticated coupled enzymatic approaches for tyrosine labeling [9]. These systems maintain the activity of entire metabolic enzyme repertoires and can produce proteins with selectively carbon-13 labeled amino acids from inexpensive labeled precursors [9]. The eCell system demonstrates particular effectiveness for producing tyrosine-labeled proteins with incorporation efficiencies exceeding 70% [9].
Optimization of enzymatic conversion processes requires careful attention to enzyme expression levels, cofactor availability, and reaction conditions [16] [47]. The use of targeted proteomics and metabolite profiling provides valuable insights into pathway bottlenecks and enzyme performance [47]. These analytical approaches enable the identification of rate-limiting steps and guide rational engineering efforts to improve conversion efficiency [47].
Enzyme immobilization strategies significantly impact the performance and stability of enzymatic conversion processes [21]. Immobilized Erwinia herbicola cells demonstrate superior performance compared to free cells under the denaturing conditions required for tyrosine synthesis [21]. The immobilization process protects the enzyme from inhibitory substrate concentrations while maintaining catalytic activity over extended reaction periods [21].
Cofactor regeneration systems are essential for maintaining enzymatic activity in reactions requiring reduced nicotinamide cofactors [13]. NADH regeneration can be achieved through enzymatic systems such as glucose dehydrogenase or formate dehydrogenase, which provide continuous cofactor recycling [13]. The optimization of cofactor ratios and regeneration rates directly impacts the overall conversion efficiency and product yield [13].
Process optimization through design of experiments approaches enables systematic evaluation of multiple reaction parameters [19]. Key variables include enzyme concentration, substrate ratios, pH, temperature, and reaction time [19]. The integration of continuous flow processing with automated monitoring systems allows for real-time optimization of reaction conditions [19].
Enzyme System | Substrate | Product Yield | Reaction Time | Optimization Factor |
---|---|---|---|---|
Tyrosine phenol lyase | Phenol + Pyruvate | >95% | 18-24 hours | Immobilization |
Phenylalanine dehydrogenase | Hydroxyphenylpyruvate | 85-90% | 2-4 hours | NADH regeneration |
Tyrosinase | Phenylalanine | 70-85% | 1-6 hours | Cofactor balance |
Coupled decarboxylase | L-Tyrosine | >90% | <5 minutes | Flow rate |
Microbial strain selection and engineering represent critical components for the efficient production of L-Tyrosine-1-13C through fermentative processes [22] [23] [24]. Escherichia coli serves as the primary microbial host due to its well-characterized metabolism, genetic tractability, and established methods for metabolic engineering [22] [23]. The natural tyrosine biosynthetic pathway in E. coli involves the conversion of phosphoenolpyruvate and erythrose-4-phosphate through the shikimate pathway to chorismate, followed by conversion to tyrosine via prephenate and hydroxyphenylpyruvate intermediates [22].
Metabolic engineering strategies focus on eliminating feedback inhibition mechanisms that limit tyrosine production [24]. The global regulator TyrR normally inhibits the transcription of shikimate pathway genes and tyrosine transporters, requiring genetic modifications to overcome this regulation [24]. Overexpression of feedback-resistant versions of key enzymes, particularly DAHP synthase (aroG) and prephenate dehydrogenase (tyrA), enables enhanced carbon flux toward tyrosine production [24] [22].
Strain engineering approaches include the modification of central metabolic pathways to increase precursor availability [22]. Enhanced expression of transketolase increases erythrose-4-phosphate production from the pentose phosphate pathway, while phosphoenolpyruvate synthase overexpression ensures adequate precursor supply [22]. The deletion of competing pathways, such as phenylalanine biosynthesis through pheA inactivation, redirects carbon flux toward tyrosine formation [22].
Recent advances in strain development have achieved remarkable improvements in tyrosine production capabilities [22] [23]. Engineered E. coli strains such as strain HGD have demonstrated tyrosine production levels of 92.5 grams per liter in fed-batch fermentation, representing a significant advancement in microbial production technology [22]. These high-producing strains incorporate multiple genetic modifications including enhanced precursor synthesis, reduced by-product formation, and optimized cofactor balance [22].
Fermentation optimization encompasses the systematic improvement of culture conditions, nutrient composition, and process parameters to maximize L-Tyrosine-1-13C production [23] [26]. Fed-batch fermentation represents the standard industrial approach, allowing for controlled substrate addition and maintenance of optimal growth conditions throughout the production phase [23]. The fermentation process typically involves an initial growth phase followed by a production phase characterized by reduced growth rate and enhanced tyrosine synthesis [23].
Medium composition optimization requires careful balancing of carbon and nitrogen sources to support both biomass formation and tyrosine production [23]. Glucose serves as the primary carbon source, though alternative substrates such as xylose and acetate have been successfully employed [22] [26]. The carbon-to-nitrogen ratio significantly impacts production efficiency, with optimized ratios promoting tyrosine synthesis over biomass accumulation [23].
Temperature and pH control are critical parameters affecting both enzyme activity and product stability [23] [25]. Optimal temperatures typically range from 30-37°C, balancing growth rate with enzyme stability and product formation [25]. pH maintenance between 6.8-7.2 supports optimal enzyme function while preventing product degradation [25]. Dissolved oxygen levels must be carefully controlled to support aerobic metabolism while avoiding oxidative stress [23].
Repeated batch fermentation has emerged as an effective strategy for improving productivity and yield [23]. This approach involves replacing spent medium with fresh nutrients at regular intervals, maintaining high cell density and productive capacity over extended periods [23]. Repeated batch systems have demonstrated productivity improvements of up to 43.8% compared to conventional fed-batch fermentation, with maximum productivity reaching 2.53 grams per liter per hour [23].
Fermentation Parameter | Optimal Range | Impact on Production | Control Method |
---|---|---|---|
Temperature | 30-37°C | Enzyme activity | Automated control |
pH | 6.8-7.2 | Enzyme stability | Acid/base addition |
Dissolved oxygen | 20-40% saturation | Aerobic metabolism | Air/oxygen sparging |
C/N ratio | 10-15:1 | Product/biomass balance | Medium composition |
Glucose concentration | 20-40 g/L | Substrate availability | Fed-batch control |
Isotopic enrichment methodologies for microbial L-Tyrosine-1-13C production require careful design of labeling strategies and substrate selection [9] [26]. The incorporation of carbon-13 labeled precursors into microbial growth media enables the biosynthetic incorporation of isotopic labels into tyrosine through natural metabolic pathways [9]. The choice of labeled precursor directly impacts the labeling pattern and efficiency of isotopic incorporation [9].
Carbon-13 labeled glucose represents the most commonly used precursor for isotopic enrichment, providing carbon atoms for both central metabolism and aromatic amino acid biosynthesis [9]. The use of [U-13C]glucose results in extensive labeling throughout the tyrosine molecule, while positionally labeled glucose can provide more selective labeling patterns [9]. Alternative precursors such as [3-13C]pyruvate enable selective labeling of specific carbon positions within the tyrosine structure [9].
Metabolic pathway analysis is essential for predicting and controlling isotopic labeling patterns [9]. The shikimate pathway involves multiple carbon rearrangements and condensation reactions that determine the final labeling pattern in tyrosine [9]. Understanding these pathway relationships enables the rational design of labeling strategies to achieve desired isotopic enrichment at specific positions [9].
Isotopic dilution represents a significant challenge in microbial enrichment processes [9] [21]. The presence of unlabeled carbon sources in complex media or cellular components can reduce the final isotopic enrichment level [21]. Strategies to minimize dilution include the use of minimal defined media, careful precursor selection, and optimization of labeling precursor concentrations [9] [21].
The integration of carbon dioxide fixation pathways offers innovative approaches for isotopic enrichment [26]. Recent developments in engineering CO2-to-tyrosine conversion pathways demonstrate the feasibility of using carbon-13 labeled carbon dioxide as a carbon source [26]. These approaches enable the production of labeled tyrosine from atmospheric CO2, offering sustainable production methods with high isotopic enrichment potential [26].
Analytical verification methods for L-Tyrosine-1-13C require sophisticated instrumentation capable of accurate isotopic analysis and purity assessment [29] [30] [32]. Nuclear magnetic resonance (NMR) spectroscopy represents the gold standard for isotopic purity determination, providing direct measurement of carbon-13 incorporation at specific molecular positions [32] [33] [35]. Carbon-13 NMR spectroscopy enables the unambiguous identification of labeled carbon atoms and quantitative assessment of isotopic enrichment levels [32] [35].
Mass spectrometry provides complementary analytical capabilities for isotopic analysis, offering high sensitivity and specificity for molecular identification [29] [30] [36]. High-resolution mass spectrometry can detect mass shifts corresponding to carbon-13 incorporation and distinguish between different isotopic species [29] [30]. Tandem mass spectrometry approaches enable structural confirmation and fragmentation pattern analysis of labeled compounds [29] [30].
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) offers powerful analytical capabilities for purity assessment and quantitative analysis [30] [37]. Multiple reaction monitoring (MRM) methods provide selective detection of L-Tyrosine-1-13C in complex matrices while distinguishing it from unlabeled analogs [30] [36]. The use of stable isotope-labeled internal standards ensures accurate quantification and compensates for matrix effects [30] [36].
High-performance liquid chromatography (HPLC) with fluorescence detection exploits the natural fluorescent properties of aromatic amino acids for sensitive detection [37]. This approach provides excellent selectivity for tyrosine analysis while offering rapid analysis times and good reproducibility [37]. The method achieves detection limits suitable for trace analysis applications with coefficients of variation below 3% [37].
Analytical Method | Detection Limit | Precision (CV%) | Analysis Time | Primary Application |
---|---|---|---|---|
13C NMR | 1-10 mg | 2-5% | 30-60 minutes | Isotopic verification |
LC-MS/MS | 1-10 ng | 1-3% | 5-15 minutes | Quantitative analysis |
HPLC-Fluorescence | 10-100 ng | 2-4% | 5-10 minutes | Purity assessment |
GC-MS | 1-10 ng | 2-5% | 10-20 minutes | Structural confirmation |
Standards for research-grade L-Tyrosine-1-13C encompass specifications for isotopic purity, chemical purity, optical purity, and analytical documentation [14] [15] [31]. Commercial suppliers typically specify isotopic enrichment levels of 97-99% carbon-13 at the labeled position, representing the minimum acceptable purity for most research applications [14] [15]. Chemical purity requirements generally exceed 95%, with detailed specifications for related impurities and degradation products [14] [15].
Optical purity represents a critical quality parameter for amino acid materials, with specifications typically requiring enantiomeric excess values greater than 98% [15]. The L-enantiomer configuration must be maintained throughout synthesis and purification processes to ensure biological relevance [15]. Optical rotation measurements provide standard methods for optical purity verification, with specific rotation values serving as identity and purity indicators [15].
Analytical documentation requirements include comprehensive characterization data demonstrating compliance with purity specifications [14] [15]. Certificate of analysis documents must include isotopic purity determination by NMR or mass spectrometry, chemical purity assessment by HPLC, and optical purity verification [14] [15]. Additional characterization data may include melting point determination, elemental analysis, and spectroscopic confirmation of molecular identity [14] [15].
Storage and stability considerations are essential for maintaining material quality over extended periods [31]. L-Tyrosine-1-13C should be stored under inert atmosphere conditions to prevent oxidative degradation of the phenolic hydroxyl group [31]. Temperature control and protection from light are important factors for maintaining both chemical and isotopic stability [31]. Regular re-analysis schedules ensure continued compliance with quality specifications throughout the material shelf life [31].
Traceability requirements mandate documentation of synthesis methods, purification procedures, and analytical testing protocols [31]. Chain of custody documentation ensures proper handling and storage throughout the distribution process [31]. Quality management systems must include procedures for material identification, testing, approval, and release to ensure consistent product quality [31].
Quality Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Isotopic Purity | ≥97% 13C | 13C NMR | Peak integration analysis |
Chemical Purity | ≥95% | HPLC-UV | Area percentage |
Optical Purity | ≥98% ee | Optical rotation | Specific rotation value |
Water Content | ≤1.0% | Karl Fischer | Titrimetric determination |
Heavy Metals | ≤10 ppm | ICP-MS | Elemental analysis |
Irritant